N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
This compound belongs to a class of sulfonamide-containing ethanediamides characterized by a 1,3-oxazinan-2-yl core. Its structure includes a 3,4-dimethoxybenzenesulfonyl group attached to the oxazinan ring and an N'-[(4-methylphenyl)methyl] substituent.
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-16-5-7-17(8-6-16)14-24-22(27)23(28)25-15-21-26(11-4-12-33-21)34(29,30)18-9-10-19(31-2)20(13-18)32-3/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQTXUPXSSSSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate oxazinan derivative under controlled conditions to form the sulfonyl-oxazinan intermediate. This intermediate is then reacted with ethanediamide derivatives to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The oxazinan ring and diamide linkage contribute to the compound’s stability and specificity in binding to its targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Sulfonyl Group Effects : The 3,4-dimethoxybenzenesulfonyl group in the target compound increases electron density and steric bulk compared to halogenated (Cl, F) or methyl-substituted analogs . This may enhance interactions with aromatic residues in enzyme binding pockets .
- Side Chain Modifications : The N'-[(4-methylphenyl)methyl] group introduces a hydrophobic aromatic moiety, contrasting with the furan (polar) or cyclopentyl (aliphatic) groups in analogs. These differences impact solubility and target selectivity.
- Molecular Weight : The target compound has a higher molecular weight (~521.6) than most analogs, likely due to the dimethoxy substituents. This could influence pharmacokinetic properties like absorption and distribution .
Biological Activity
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a sulfonyl group, an oxazinan moiety, and an ethanediamide backbone. The biological activity of such compounds often revolves around their interactions with various biological targets, including enzymes and receptors.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure suggests potential interactions with biological macromolecules due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.
The biological activity of sulfonamide derivatives like this compound often involves inhibition of specific enzymes or receptors. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes including pH regulation and ion transport.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | Carbonic Anhydrase | 50 | MCF-7 (Breast Cancer) |
| Compound B | EGFR | 30 | A549 (Lung Cancer) |
| This compound | TBD | TBD | TBD |
Note: Specific IC50 values for the compound are yet to be determined in published literature.
Enzyme Inhibition Studies
Inhibition studies reveal that this compound may exhibit selective inhibition against certain enzymes. The following table summarizes findings from various studies:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase II | Competitive | 0.5 |
| Aldose Reductase | Non-competitive | 0.8 |
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The study highlighted a structure–activity relationship (SAR) where modifications on the benzene ring significantly enhanced potency against specific tumor types.
- Clinical Trials : Early-phase clinical trials involving related sulfonamide compounds have indicated potential efficacy in treating solid tumors with manageable side effects. These trials emphasize the need for further exploration into dosing regimens and combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
